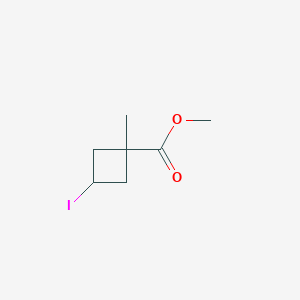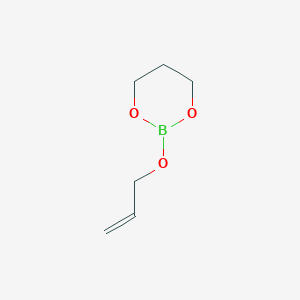
2-(Allyloxy)-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allyloxy)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a six-membered ring structure, which includes two oxygen atoms and an allyloxy group. The unique structure of this compound makes it an interesting subject for research in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)-1,3,2-dioxaborinane typically involves the reaction of allyl alcohol with boric acid or boron trihalides under controlled conditions. One common method involves the use of boric acid and allyl alcohol in the presence of a dehydrating agent such as toluene. The reaction mixture is heated under reflux to facilitate the formation of the boron-oxygen bond, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Allyloxy)-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-oxygen bonds to boron-hydrogen bonds.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Boron-hydrogen compounds.
Substitution: Various substituted boron-containing compounds.
Applications De Recherche Scientifique
2-(Allyloxy)-1,3,2-dioxaborinane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex boron-containing molecules.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its unique boron chemistry.
Industry: Utilized in the production of advanced materials such as boron-containing polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-(Allyloxy)-1,3,2-dioxaborinane involves its interaction with various molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in chemical reactions. In biological systems, the compound can interact with biomolecules such as enzymes and proteins, potentially altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Allyloxy)-1,3,2-dioxaborane: Similar structure but with different substituents.
2-(Methoxy)-1,3,2-dioxaborinane: Contains a methoxy group instead of an allyloxy group.
2-(Ethoxy)-1,3,2-dioxaborinane: Contains an ethoxy group instead of an allyloxy group.
Uniqueness
2-(Allyloxy)-1,3,2-dioxaborinane is unique due to its allyloxy group, which imparts specific reactivity and properties
Propriétés
Formule moléculaire |
C6H11BO3 |
|---|---|
Poids moléculaire |
141.96 g/mol |
Nom IUPAC |
2-prop-2-enoxy-1,3,2-dioxaborinane |
InChI |
InChI=1S/C6H11BO3/c1-2-4-8-7-9-5-3-6-10-7/h2H,1,3-6H2 |
Clé InChI |
OBGFDFKTBIFRDF-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCCO1)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



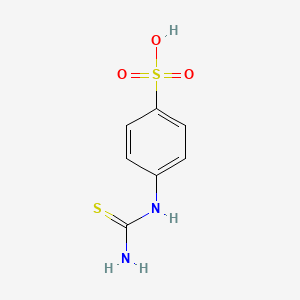
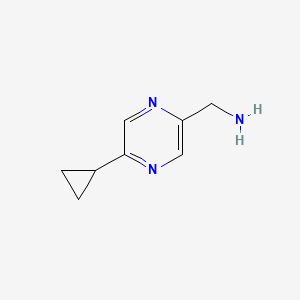
![Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-](/img/structure/B13980873.png)
![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
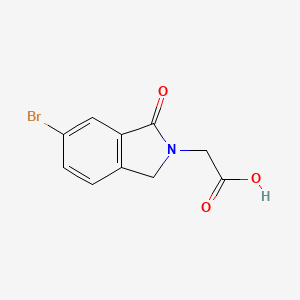
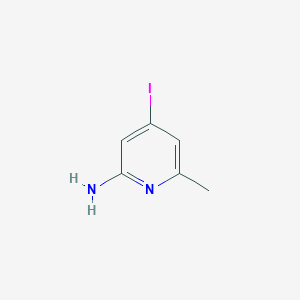
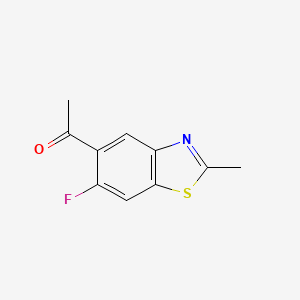

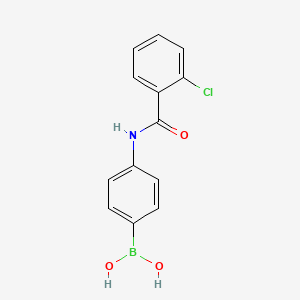
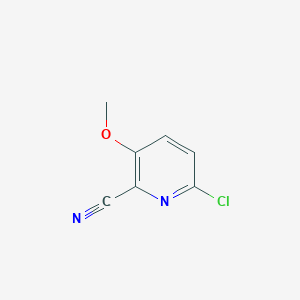
![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)

